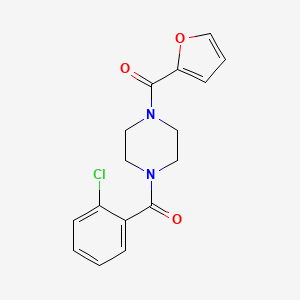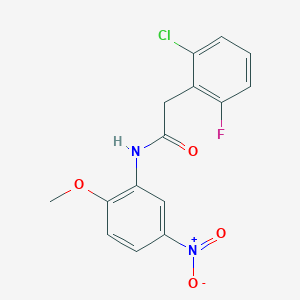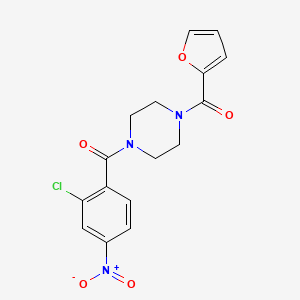
1-(2-chlorobenzoyl)-4-(2-furoyl)piperazine
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-4-(2-furoyl)piperazine, commonly known as CFPP, is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. The compound is a piperazine derivative and has been found to possess several unique properties that make it a promising candidate for further investigation. In
Applications De Recherche Scientifique
CFPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CFPP has been found to possess several unique properties that make it a promising candidate for the development of new drugs. It has been shown to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. CFPP has also been found to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In drug discovery, CFPP has been used as a lead compound for the development of new drugs. Its unique properties make it a valuable starting point for the design of new drugs with improved efficacy and safety profiles. CFPP has also been used as a tool compound for the study of various biological processes, including protein-protein interactions and enzyme activity.
In materials science, CFPP has been used as a building block for the synthesis of new materials with unique properties. Its ability to form stable complexes with various metal ions makes it a valuable building block for the design of new materials with improved properties.
Mécanisme D'action
The mechanism of action of CFPP is not fully understood, but it is believed to involve the inhibition of various biological processes. CFPP has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to disrupt protein-protein interactions, which are essential for various biological processes.
Biochemical and Physiological Effects:
CFPP has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. CFPP has also been found to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, CFPP has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CFPP has several advantages and limitations for lab experiments. Its unique properties make it a valuable tool for the study of various biological processes. However, its synthesis method is complex and requires specialized equipment, making it difficult to obtain in large quantities. In addition, CFPP has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CFPP. One potential direction is the development of new drugs based on CFPP. Its unique properties make it a valuable starting point for the design of new drugs with improved efficacy and safety profiles. Another potential direction is the study of CFPP's mechanism of action. Further research is needed to fully understand how CFPP interacts with various biological processes. Finally, the development of new synthesis methods for CFPP could lead to the production of larger quantities of high-quality CFPP, making it more accessible for scientific research.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQKFPAZGIIWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485366.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide](/img/structure/B3485391.png)


![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)